molecular formula C10H10BrClOS B15385947 1-(2-(Bromomethyl)-6-mercaptophenyl)-3-chloropropan-2-one

1-(2-(Bromomethyl)-6-mercaptophenyl)-3-chloropropan-2-one

Cat. No.: B15385947
M. Wt: 293.61 g/mol
InChI Key: GWWMWDFIRVTKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Bromomethyl)-6-mercaptophenyl)-3-chloropropan-2-one is a multifunctional aromatic compound characterized by a bromomethyl (-CH₂Br) group, a mercapto (-SH) group, and a 3-chloropropan-2-one (chloroketone) moiety. The bromomethyl group at the ortho position of the benzene ring and the para-mercapto substituent create a sterically and electronically unique environment. While specific data on this compound are scarce in publicly available literature, its structural features suggest applications in alkylation, nucleophilic substitution, and cross-coupling reactions.

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-[2-(bromomethyl)-6-sulfanylphenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H10BrClOS/c11-5-7-2-1-3-10(14)9(7)4-8(13)6-12/h1-3,14H,4-6H2

InChI Key

GWWMWDFIRVTKHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S)CC(=O)CCl)CBr

Origin of Product

United States

Biological Activity

1-(2-(Bromomethyl)-6-mercaptophenyl)-3-chloropropan-2-one, also known by its CAS number 1806342-21-1, is an organobromine compound notable for its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H10BrClOS
  • Molecular Weight : 293.61 g/mol

The compound features several reactive functional groups:

  • Bromomethyl group : Known for its electrophilic properties.
  • Mercapto group : Capable of participating in redox reactions.
  • Chloropropanone moiety : Contributes to its reactivity in various chemical reactions.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The presence of the bromomethyl group enhances its ability to interact with microbial enzymes and proteins, potentially inhibiting their function.

A study by Smolecule highlighted that compounds with similar structures often demonstrate effective antimicrobial properties, suggesting that this compound could be a candidate for further pharmacological exploration .

Anticancer Effects

Research has indicated potential anticancer effects of this compound. The mechanisms may involve:

  • Inhibition of cell proliferation : The compound may induce apoptosis in cancer cells by interacting with cellular targets.
  • Cell cycle arrest : Similar compounds have been shown to cause G2/M phase arrest in cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The bromine atom can be displaced by nucleophiles, forming covalent bonds with biological macromolecules.
  • Redox Reactions : The mercapto group can undergo oxidation and reduction, influencing cellular redox states.
  • Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active site residues, altering their activity .

Case Studies

Several studies have evaluated the biological effects of compounds structurally similar to this compound:

  • Anticancer Activity Assessment :
    • In vitro studies conducted on various cancer cell lines (e.g., MCF-7, A549) demonstrated that compounds with similar functional groups exhibited significant antiproliferative effects .
    • Flow cytometry assays indicated that certain derivatives could induce apoptosis through specific signaling pathways.
  • Antimicrobial Efficacy Testing :
    • Tests against bacterial strains showed promising results, with certain derivatives demonstrating higher efficacy compared to standard antibiotics .

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Bromination : The phenyl ring is brominated using bromine in a suitable solvent.
  • Mercapto Group Introduction : A mercapto group is introduced through thiolation reactions.
  • Chloropropanone Formation : The final step involves the introduction of the chloropropanone moiety under controlled conditions to ensure high yield and purity.

Purification techniques such as recrystallization or chromatography are commonly employed post-synthesis to achieve the desired product purity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bromomethyl Aromatic Compounds

Bromomethyl-substituted aromatic compounds are widely used in alkylation and functionalization reactions. Key examples from the literature include:

  • 2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole (C₁₅H₁₂BrNO₂S): This indole derivative features a bromomethyl group and a phenylsulfonyl substituent. Its melting point (116–117°C) and molecular weight (350.23 g/mol) reflect high crystallinity due to strong intermolecular interactions involving the sulfonyl group .
  • 4-[[2-(Bromomethyl)phenyl]sulfonyl]morpholine (C₁₁H₁₄BrNO₃S): With a morpholine-sulfonyl group, this compound has a lower melting point (71.5–73.5°C) and molecular weight (320.20 g/mol), likely due to reduced hydrogen bonding compared to the indole derivative .

Comparison with the Target Compound :
The target compound’s mercapto group (-SH) distinguishes it from sulfonyl-containing analogs. The -SH group is nucleophilic and prone to oxidation, which may limit its stability under aerobic conditions. In contrast, sulfonyl groups are electron-withdrawing and stabilize adjacent bromomethyl groups, enhancing their leaving ability in substitution reactions .

Chloroketone Functionality

The 3-chloropropan-2-one moiety in the target compound is a reactive site for nucleophilic substitution (e.g., Cl displacement) or condensation reactions. Similar chloroketones, such as chloroacetone (Cl-C(=O)-CH₃), are known for their use in synthesizing heterocycles and pharmaceuticals. However, the target’s chloroketone is conjugated to an aromatic system, which may alter its reactivity compared to simpler aliphatic analogs.

Data Tables

Table 1: Comparison of Bromomethyl Aromatic Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole C₁₅H₁₂BrNO₂S 350.23 116–117 Bromomethyl, sulfonyl, indole
4-[[2-(Bromomethyl)phenyl]sulfonyl]morpholine C₁₁H₁₄BrNO₃S 320.20 71.5–73.5 Bromomethyl, sulfonyl, morpholine
Target Compound C₁₀H₁₀BrClOS ~297.61* N/A Bromomethyl, mercapto, chloroketone

*Hypothetical calculation based on structure.

Table 2: Reactivity and Stability Comparison

Feature Target Compound Sulfonyl Bromomethyl Analogs (e.g., )
Nucleophilicity High (due to -SH) Low (sulfonyl is EWG)
Oxidation Risk High (forms disulfides) Low (sulfonyl stable)
Leaving Group Moderate (Br in aromatic) Enhanced (Br stabilized by EWG)

Q & A

Q. Table 1. Spectral Data for Structural Confirmation

Functional GroupNMR Shift (δ, ppm)IR Stretch (cm⁻¹)
Bromomethyl (-CH2Br)4.5 (d, J = 6 Hz)600 (C-Br)
Mercapto (-SH)3.8 (s)2550 (S-H)
Chloropropanone (C=O)-1700 (C=O)
Source: Compiled from

Q. Table 2. Biological Activity of Structural Analogs

Compound NameMIC (µg/mL)IC50 (Thioredoxin Reductase)
Parent Compound3218.5 µM
1-(4-Amino-2-(BrMe)phenyl)-3-Cl-propan-2-one89.2 µM
1-(5-(BrMe)-2-mercaptophenyl)-3-Cl-propan-1-one6425.3 µM
Source:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.